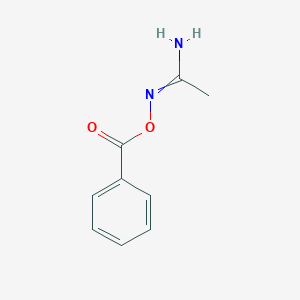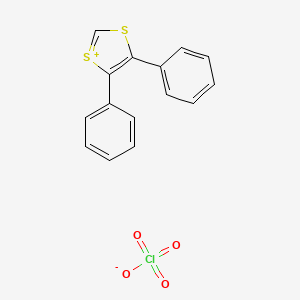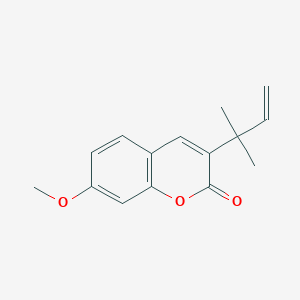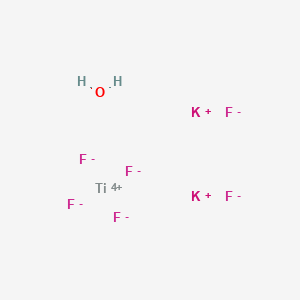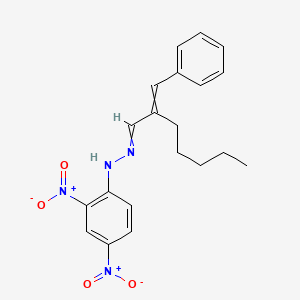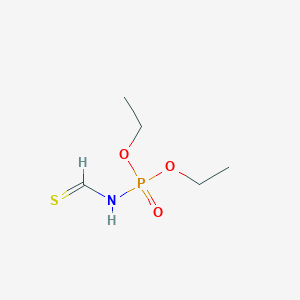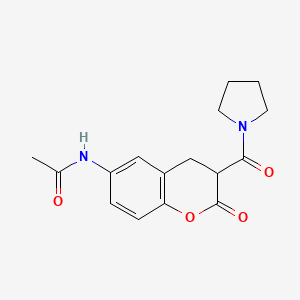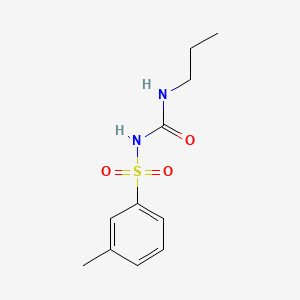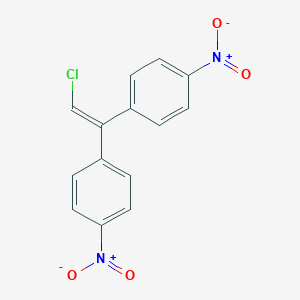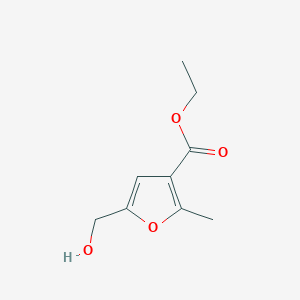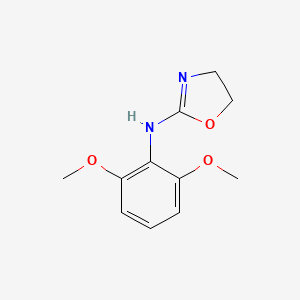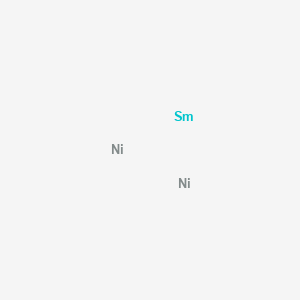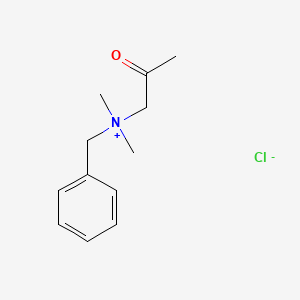
Benzyl-dimethyl-(2-oxopropyl)azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-dimethyl-(2-oxopropyl)azanium chloride is a quaternary ammonium compound with the molecular formula C12H18ClNO. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and solubility in water, making it a valuable component in many chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-dimethyl-(2-oxopropyl)azanium chloride can be synthesized through several methods. One common route involves the reaction of benzyl chloride with dimethylamine, followed by the addition of 2-oxopropyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-dimethyl-(2-oxopropyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzyl-dimethyl-(2-oxopropyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in cell culture studies as a disinfectant and preservative due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptic formulations.
Mécanisme D'action
The mechanism of action of benzyl-dimethyl-(2-oxopropyl)azanium chloride involves its interaction with cellular membranes. The compound disrupts the membrane integrity by altering the permeability, leading to the leakage of cellular contents and eventual cell death. This mechanism is particularly effective against a wide range of microorganisms, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacryloxyethyldimethylbenzyl ammonium chloride: Similar in structure but contains a methacryloxy group, making it useful in polymer chemistry.
Benzyldimethyl-n-dodecylammonium chloride: Contains a longer alkyl chain, providing enhanced surfactant properties.
Uniqueness
Benzyl-dimethyl-(2-oxopropyl)azanium chloride stands out due to its balanced properties of solubility, stability, and antimicrobial efficacy. Its unique structure allows for versatile applications across different scientific and industrial fields, making it a valuable compound for various research and practical uses .
Propriétés
Numéro CAS |
13171-36-3 |
|---|---|
Formule moléculaire |
C12H18ClNO |
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
benzyl-dimethyl-(2-oxopropyl)azanium;chloride |
InChI |
InChI=1S/C12H18NO.ClH/c1-11(14)9-13(2,3)10-12-7-5-4-6-8-12;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
OEEYPWMITPUJSX-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



